Meta-Substitution Molecular Geometry
The meta-substitution pattern of the target compound distinguishes it from its ortho- and para-substituted analogs. Computed properties from PubChem reveal that while key drug-likeness descriptors like XLogP3 (1.7) and Topological Polar Surface Area (76.2 Ų) are identical across all three isomers [1][2][3], the molecular complexity value for the meta isomer (247) is identical to the ortho isomer (247) but significantly higher than that of the para isomer (239) [1][2][3]. This suggests a different topological arrangement of atoms and bonds, which can influence interactions with biological targets.
| Evidence Dimension | Molecular Complexity (Computed) |
|---|---|
| Target Compound Data | 247 (PubChem CID 24229494) |
| Comparator Or Baseline | ortho isomer (CID 23146305): 247; para isomer (CID 22110111): 239 |
| Quantified Difference | Target compound has 8 units higher complexity than para isomer; equal complexity to ortho isomer. |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
For computational chemistry and structure-based drug design, molecular complexity is a key descriptor that can differentiate compounds with identical molecular formulas but different 3D shapes and potential target interactions.
- [1] PubChem. (2025). 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (CID 24229494). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24229494. View Source
- [2] PubChem. (2025). 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (CID 23146305). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/23146305. View Source
- [3] PubChem. (2025). 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (CID 22110111). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22110111. View Source
